Ethyl 2-amino-5-phenylpentanoate
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Overview
Description
Ethyl 2-amino-5-phenylpentanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-phenylpentanoate can be synthesized through several methods. One common approach involves the alkylation of a primary amine with an appropriate ester. For example, the reaction between ethyl 2-bromo-5-phenylpentanoate and ammonia or a primary amine under basic conditions can yield the desired product . Another method involves the reductive amination of a keto ester with an amine, followed by esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using excess ammonia or primary amines to ensure high yields. The reaction conditions are optimized to minimize side reactions and maximize the purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Acid chlorides or anhydrides are typical reagents for forming amides
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives
Scientific Research Applications
Ethyl 2-amino-5-phenylpentanoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethyl 2-amino-5-phenylpentanoate can be compared with other similar compounds such as:
Ethyl 2-amino-4-phenylbutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-6-phenylhexanoate: Similar structure but with a longer carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group .
These compounds share similar chemical properties but differ in their physical properties and reactivity due to variations in their carbon chain length and ester groups.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-5-phenylpentanoate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,14H2,1H3 |
InChI Key |
CURLCEALMUDCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)N |
Origin of Product |
United States |
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